4-Methoxy-1-(chloromethyl)naphthalene

Overview

Description

“4-Methoxy-1-(chloromethyl)naphthalene” is a chemical compound. Unfortunately, there is limited information available about this specific compound . It’s important to note that the compound is related to “1-(Chloromethyl)naphthalene”, which is used in laboratory chemicals .

Synthesis Analysis

The synthesis of related compounds like “1-(Chloromethyl)naphthalene” has been studied. The crude 1-chloromethylnaphthalene was added to absolute ethanol, heated to dissolve, then cooled and filtered to obtain the product .Scientific Research Applications

Chemical Reactions and Derivatives

4-Methoxy-1-nitronaphthalene, a derivative of 4-Methoxy-1-(chloromethyl)naphthalene, reacts with dimethyl phosphite under basic conditions to yield diphosphorylated dihydronaphthalene and naphthalene derivatives. This indicates a potential application in synthesizing various naphthalene-based compounds (Danikiewicz & Mąkosza, 1987).

Synthesis of Complex Organic Structures

This compound-related compounds play a role in synthesizing complex organic structures. For instance, compounds similar to this compound are used in the synthesis of 1,7-dioxaspiro[4.4]nonanes, indicating their utility in creating spirocyclic and acyclic compounds (Alonso, Meléndez, & Yus, 2004).

Investigation in Photochemistry

A study on 4-(6-Methoxy-2-naphthyl)butan-2-one and related analogues, which are structurally similar to this compound, explored their potential in anti-inflammatory activity. This suggests a broader application in pharmaceutical research and development (Goudie et al., 1978).

Synthesis of Perhydrofuropyrans

Compounds structurally related to this compound are used in the synthesis of substituted perhydrofuropyrans. This demonstrates their application in the synthesis of cyclic organic compounds, which could have implications in various chemical industries (Lorenzo, Alonso, & Yus, 2000).

Development of Organic Fluorinated Compounds

Research on the fluorination of aromatic molecules, including those similar to this compound, provides insight into the development of organofluorine chemistry. This is significant in pharmaceuticals and agrochemicals (Zupan, Iskra, & Stavber, 1995).

Safety and Hazards

Mechanism of Action

Target of Action

4-Methoxy-1-(chloromethyl)naphthalene is a complex organic compound with a molecular weight of 206.67 It’s known that chloromethyl compounds often interact with nucleophilic sites in biological systems .

Mode of Action

It’s worth noting that chloromethyl compounds are often used in organic synthesis, particularly in suzuki–miyaura cross-coupling reactions . In these reactions, the chloromethyl group acts as an electrophile, reacting with organoboron reagents in the presence of a palladium catalyst .

Biochemical Pathways

It’s plausible that this compound could participate in reactions involving the formation of carbon-carbon bonds, such as the suzuki–miyaura cross-coupling mentioned earlier .

Pharmacokinetics

The presence of the chloromethyl group could also influence its metabolism and excretion .

Result of Action

Given its potential use in organic synthesis, it’s plausible that this compound could influence the formation of carbon-carbon bonds in biological systems .

Biochemical Analysis

Biochemical Properties

4-Methoxy-1-(chloromethyl)naphthalene plays a significant role in biochemical reactions, particularly in nucleophilic substitution reactions. It interacts with enzymes and proteins that facilitate these reactions. For instance, it can undergo nucleophilic substitution at the benzylic position, where enzymes like cytochrome P450 may catalyze the reaction. The interaction with cytochrome P450 involves the oxidation of the chloromethyl group, leading to the formation of reactive intermediates .

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of signaling proteins, leading to altered cellular responses. Additionally, it can impact gene expression by interacting with transcription factors, thereby influencing the transcription of specific genes .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the context of the reaction. For example, it can inhibit the activity of certain enzymes by forming covalent bonds with the active site residues. This inhibition can lead to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can degrade into various byproducts, which may have different biological activities. Long-term exposure to this compound can lead to cumulative effects on cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and exert specific biochemical effects. At high doses, it can cause toxic or adverse effects, such as cellular damage and disruption of metabolic processes. Threshold effects have been observed, where the compound’s impact becomes significant beyond a certain dosage .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which catalyze its oxidation and subsequent metabolism. The compound can affect metabolic flux by altering the levels of metabolites in specific pathways. These interactions can lead to changes in the overall metabolic profile of cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via active or passive transport mechanisms. Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular organelles or compartments within the cell through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with other biomolecules and its overall biological activity .

properties

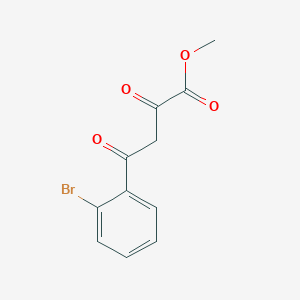

IUPAC Name |

1-(chloromethyl)-4-methoxynaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClO/c1-14-12-7-6-9(8-13)10-4-2-3-5-11(10)12/h2-7H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBUXXCCODHHJJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C2=CC=CC=C21)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(prop-2-yn-1-yl)-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B1417248.png)

![3-methyl-1-[3-(4H-1,2,4-triazol-3-yl)-1,2,4-oxadiazol-5-yl]butan-1-amine](/img/structure/B1417253.png)

![5-[2-(Difluoromethoxy)phenyl]-1,2,4-triazin-3-amine](/img/structure/B1417256.png)

![2-[1-(3-chlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetic acid](/img/structure/B1417259.png)

![3-[5-(Oxolan-2-yl)-1,2,4-oxadiazol-3-yl]phenol](/img/structure/B1417264.png)

![N-{[(3-nitrophenyl)amino]carbonyl}alanine](/img/structure/B1417265.png)